molecular formula C20H22N4O2 B1416951 4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]- CAS No. 1312008-08-4

4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]-

Cat. No.: B1416951
CAS No.: 1312008-08-4
M. Wt: 350.4 g/mol
InChI Key: WJLYJMKSCOZXJG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]- is C₁₇H₁₈N₄O₂ . Its molecular weight is approximately 326.35 g/mol . The compound’s 3D structure reveals the arrangement of atoms, bonds, and spatial orientation. Refer to the ChemSpider entry for visual representation .


Physical and Chemical Properties Analysis

  • Melting Point : The compound’s melting point lies within the range of 211–213°C .

Scientific Research Applications

1. Receptor Ligand Research

  • Quinazolinone derivatives, including 4(3H)-quinazolinone, have been synthesized and studied for their binding affinity to 5-HT7 and 5-HT1A receptors. These compounds have shown promise in receptor ligand research, particularly in the context of the serotonin system (Intagliata et al., 2017).

2. Hypolipidemic Activities

  • Certain quinazolinone derivatives have been studied for their hypolipidemic activities. Modifications in the quinazolinone ring structure, like the addition of methoxy groups, have shown increased hypolipidemic activity, which is significant for the development of new hypolipidemic drugs (Kurogi et al., 1996).

3. Antibacterial Properties

  • Quinazolinone compounds have demonstrated significant antibacterial activities. This includes 4(3H)-quinazolinone and its derivatives, which have shown promise in combating bacterial infections such as Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeuriginosa (Osarumwense et al., 2021).

4. Antitumor Activity

  • New derivatives of 4(3H)-quinazolinone have been prepared and evaluated for their antitumor activity. These studies are crucial in the development of new anticancer agents (Abdel-Jalil et al., 2005).

5. Antioxidant Properties

  • Quinazolinone derivatives have been synthesized and evaluated for their antioxidant properties. The structure-antioxidant activity relationships are explored, highlighting the potential of these compounds in oxidative stress-related applications (Mravljak et al., 2021).

Future Directions

: ChemSpider: 6-Methoxy-4-methyl-2-quinolinol : Synthesis and antioxidant properties of 2-(3-(hydroxyimino)methyl)-1,3,4-oxadiazole derivatives

Properties

IUPAC Name

6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-23-9-11-24(12-10-23)15-5-3-14(4-6-15)19-21-18-8-7-16(26-2)13-17(18)20(25)22-19/h3-8,13H,9-12H2,1-2H3,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLYJMKSCOZXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)OC)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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